
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine is a synthetic opioid peptide with analgesic properties. It is often considered a selective δ-opioid receptor agonist but also binds to the μ1 subtype of μ-opioid receptors .
準備方法
The synthesis of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
化学反応の分析
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amino alcohols.
科学的研究の応用
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a tool to investigate the role of opioid receptors in various biological processes.
Medicine: It is explored for its potential analgesic properties and its ability to modulate pain pathways.
Industry: It is utilized in the development of new opioid peptides with improved pharmacological profiles.
作用機序
The mechanism of action of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves its binding to δ-opioid receptors and μ1-opioid receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent modulation of ion channels. This results in the inhibition of neurotransmitter release and the reduction of pain perception .
類似化合物との比較
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine can be compared with other similar compounds such as:
Biphalin: A dimeric enkephalin that is a potent and non-selective opioid receptor agonist.
[Met5]Enkephalin: A naturally occurring opioid peptide with high affinity for δ-opioid receptors.
特性
CAS番号 |
64975-66-2 |
|---|---|
分子式 |
C29H39N5O7 |
分子量 |
569.6 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23+,24-/m1/s1 |
InChIキー |
ZHUJMSMQIPIPTF-LZQXYRQZSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
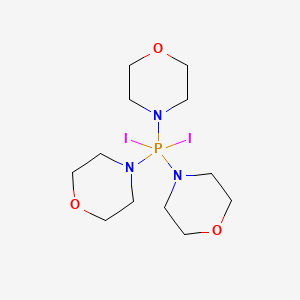





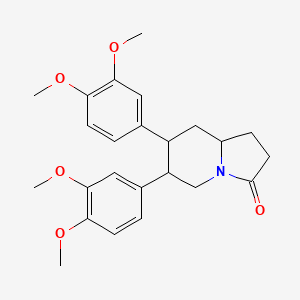
stannane](/img/structure/B14485260.png)
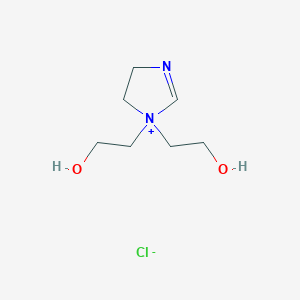
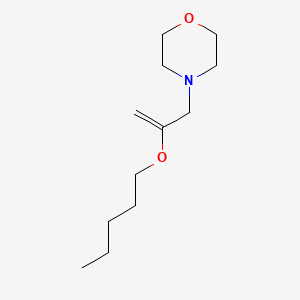
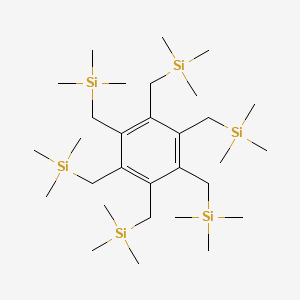
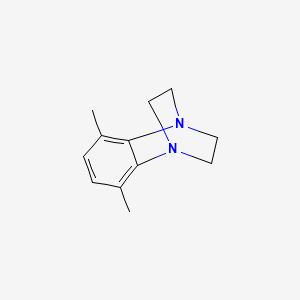
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
